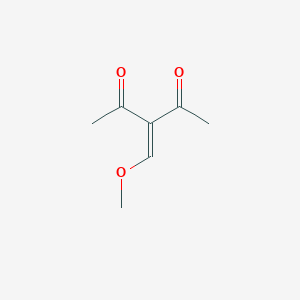![molecular formula C11H10N2O2S B12110729 Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- typically involves the reaction of 2-methyl-4-quinazolinethiol with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Aplicaciones Científicas De Investigación
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or modulator. It can interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Quinazoline derivatives have shown promise in the treatment of various diseases, and this compound is no exception.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structural features make it suitable for applications in material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-
- Quinazoline derivatives: A broad class of compounds with similar structural features and diverse biological activities.
- Thioacetic acid derivatives: Compounds containing the thioacetic acid moiety, which can exhibit similar reactivity and applications.
Uniqueness: Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- stands out due to its specific combination of the quinazoline and thioacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its versatility and potential utility.
Propiedades
Fórmula molecular |
C11H10N2O2S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2-(2-methylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-12-9-5-3-2-4-8(9)11(13-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
GMVLSQSAOMOCGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)

![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)


